molecular formula C16H15NO2 B448473 N-(3-acetylphenyl)-4-methylbenzamide CAS No. 303793-18-2

N-(3-acetylphenyl)-4-methylbenzamide

Cat. No.: B448473
CAS No.: 303793-18-2
M. Wt: 253.29g/mol
InChI Key: NAPFMPUJXHVBMU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-methylbenzamide typically involves the condensation of 3-acetylphenylamine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Formation of N-(3-carboxyphenyl)-4-methylbenzamide.

    Reduction: Formation of N-(3-(1-hydroxyethyl)phenyl)-4-methylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-acetylphenyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

N-(3-acetylphenyl)-4-methylbenzamide can be compared with other similar compounds such as:

  • N-(4-acetylphenyl)-4-methylbenzamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenecarboxamide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Properties

IUPAC Name

N-(3-acetylphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-11-6-8-13(9-7-11)16(19)17-15-5-3-4-14(10-15)12(2)18/h3-10H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPFMPUJXHVBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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